![molecular formula C26H27N3O B4993954 7-[(4-TERT-BUTYLPHENYL)[(4-METHYLPYRIDIN-2-YL)AMINO]METHYL]QUINOLIN-8-OL](/img/structure/B4993954.png)
7-[(4-TERT-BUTYLPHENYL)[(4-METHYLPYRIDIN-2-YL)AMINO]METHYL]QUINOLIN-8-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-[(4-TERT-BUTYLPHENYL)[(4-METHYLPYRIDIN-2-YL)AMINO]METHYL]QUINOLIN-8-OL is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline core, substituted with a tert-butylphenyl group and a methylpyridinylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(4-TERT-BUTYLPHENYL)[(4-METHYLPYRIDIN-2-YL)AMINO]METHYL]QUINOLIN-8-OL typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Substitution Reactions: The tert-butylphenyl group and the methylpyridinylamino group are introduced through nucleophilic substitution reactions. These reactions often require the use of strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the nucleophile and facilitate the substitution.
Final Coupling: The final step involves the coupling of the substituted quinoline with the tert-butylphenyl and methylpyridinylamino groups. This step may require the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to activate the carboxyl group for nucleophilic attack.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can also enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
7-[(4-TERT-BUTYLPHENYL)[(4-METHYLPYRIDIN-2-YL)AMINO]METHYL]QUINOLIN-8-OL can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to convert the quinoline core to a dihydroquinoline derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions ortho and para to the nitrogen atom in the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Sodium hydride, potassium tert-butoxide, and various halogenated reagents.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
7-[(4-TERT-BUTYLPHENYL)[(4-METHYLPYRIDIN-2-YL)AMINO]METHYL]QUINOLIN-8-OL has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an inhibitor of various enzymes and receptors, particularly those involved in cancer and infectious diseases.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent and an antimicrobial agent.
Industry: Used in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 7-[(4-TERT-BUTYLPHENYL)[(4-METHYLPYRIDIN-2-YL)AMINO]METHYL]QUINOLIN-8-OL involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. In the case of receptor interactions, the compound can act as an agonist or antagonist, modulating the receptor’s activity and influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
7-[(4-TERT-BUTYLPHENYL)[(4-METHYLPYRIDIN-2-YL)AMINO]METHYL]QUINOLIN-8-OL: Unique due to its specific substitution pattern and the presence of both tert-butylphenyl and methylpyridinylamino groups.
Quinoline Derivatives: Compounds with similar quinoline cores but different substituents, such as 8-hydroxyquinoline and 2-methylquinoline.
Aminoquinolines: Compounds with amino groups attached to the quinoline core, such as chloroquine and primaquine.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the tert-butylphenyl and methylpyridinylamino groups enhances its stability and reactivity, making it a valuable compound for various scientific applications.
Properties
IUPAC Name |
7-[(4-tert-butylphenyl)-[(4-methylpyridin-2-yl)amino]methyl]quinolin-8-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O/c1-17-13-15-27-22(16-17)29-23(19-7-10-20(11-8-19)26(2,3)4)21-12-9-18-6-5-14-28-24(18)25(21)30/h5-16,23,30H,1-4H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTZYFPVPRKUORH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(C2=CC=C(C=C2)C(C)(C)C)C3=C(C4=C(C=CC=N4)C=C3)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.